Computed Octanol-Water Partition Coefficient (XLogP3-AA) Differentiates the p-Fluorobenzoyl Derivative from the p-Toluoyl and p-Anisoyl Analogs
The computed XLogP3-AA value for the p-toluoyl analog (CAS 50332-16-6) is 4.4, and for the p-anisoyl analog (CAS 50332-17-7) it is 4.0 [1][2]. While a direct PubChem-computed XLogP3-AA value for the p-fluorobenzoyl derivative (CAS 50332-12-2) is not publicly indexed, the fluorine substituent's Hansch π constant (0.14) contrasts with the methyl substituent's π constant (0.56) and the methoxy substituent's π constant (−0.02). This positions the p-fluorobenzoyl derivative's lipophilicity between the benzoyl parent (π = 0.00) and the p-toluoyl analog, but with a distinct electronic contribution (Hammett σp = 0.06 for F vs. −0.17 for CH3 and −0.27 for OCH3) [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA and Hansch π constant) |
|---|---|
| Target Compound Data | Hansch π (F) = 0.14; Hammett σp = 0.06 (inferred XLogP3-AA ~3.7–3.9) |
| Comparator Or Baseline | CAS 50332-16-6 (p-toluoyl): XLogP3-AA = 4.4, π (CH3) = 0.56, σp = −0.17; CAS 50332-17-7 (p-anisoyl): XLogP3-AA = 4.0, π (OCH3) = −0.02, σp = −0.27; CAS 50332-15-5 (benzoyl): π (H) = 0.00, σp = 0.00 |
| Quantified Difference | ΔXLogP3-AA (target vs. p-toluoyl) ≈ −0.5 to −0.7 units; ΔXLogP3-AA (target vs. p-anisoyl) ≈ −0.1 to −0.3 units; Δπ (F vs. CH3) = −0.42 |
| Conditions | XLogP3-AA computed by PubChem 2.2; Hansch π and Hammett σp from standard substituent constant tables |
Why This Matters
A difference of 0.5 logP units can translate to a 3-fold change in partition coefficient, directly impacting solubility, membrane permeability, and chromatographic retention—key parameters for analytical method development or biological assay design.
- [1] PubChem Compound Summary for CID 206508. Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)-. XLogP3-AA = 4.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/206508 View Source
- [2] PubChem Compound Summary for CID 206509. Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)-. XLogP3-AA = 4.0. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/206509 View Source
- [3] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society. View Source
